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Compound of Interest

Compound Name: STL1267

Cat. No.: B10854985 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the use of STL1267, a potent and selective

REV-ERB agonist. Below you will find troubleshooting advice and frequently asked questions to

facilitate your research and help you navigate potential challenges during your experiments.

Frequently Asked Questions (FAQs)
Q1: What is STL1267 and what is its primary mechanism of action?

A1: STL1267 is a specific and high-affinity synthetic agonist for the nuclear receptors REV-

ERBα and REV-ERBβ.[1][2][3] Its primary mechanism of action involves binding to the ligand-

binding domain (LBD) of REV-ERB, which enhances the recruitment of the NCoR (Nuclear

Receptor Corepressor) complex. This action leads to the transcriptional repression of REV-

ERB target genes, a key one being BMAL1, which is a core component of the circadian clock.

[1][2][4]

Q2: What are the key advantages of using STL1267 compared to other REV-ERB agonists like

SR9009?

A2: STL1267 offers several advantages over the first-generation REV-ERB agonist SR9009. It

demonstrates greater potency and efficacy in recruiting the NCoR corepressor.[5] Furthermore,

studies have shown that STL1267 has a more favorable safety profile, with lower cytotoxicity

observed in various cell lines compared to SR9009.[5][6] It also possesses improved solubility,
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stability, and pharmacokinetic properties, including the ability to cross the blood-brain barrier

effectively.[7][8]

Q3: What are the known off-target effects or limitations of STL1267?

A3: STL1267 has been shown to be highly selective for REV-ERBα and REV-ERBβ with no

significant activity detected at a wide range of other nuclear receptors.[6] However, one study

noted weak binding to the serotonin transporter and the kappa opioid receptor.[5] While this

binding is weak, researchers should consider these potential interactions when designing

experiments and interpreting results, especially in neurological or behavioral studies. Further

investigation into these potential off-target effects is warranted to determine their physiological

relevance.[5]

Q4: How should I prepare and store stock solutions of STL1267?

A4: STL1267 is typically provided as a solid powder. For in vitro experiments, it is

recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[1] The solubility in

DMSO is approximately 25 mg/mL (77.46 mM); sonication may be required to fully dissolve the

compound.[1][2]

Storage of Powder: The solid form of STL1267 is stable for up to 3 years when stored at

-20°C.[2]

Storage of Stock Solutions: Once prepared, stock solutions should be aliquoted to avoid

repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1

month.[2]

Q5: What are the recommended working concentrations for in vitro and in vivo studies?

A5: The optimal concentration will vary depending on the cell type, experimental conditions,

and research question.

In Vitro: A common working concentration for cell-based assays is 5 µM.[2] Studies have

shown no adverse effects on cell viability in HepG2 and C2C12 cells at concentrations up to

20 µM.[2]
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In Vivo: For mouse studies, a dosage of 50 mg/kg administered via intraperitoneal (i.p.)

injection has been shown to be effective in suppressing Bmal1 expression in the liver.[2][6]
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Issue Potential Cause Recommended Solution

No or low activity of STL1267

observed in cell culture.

1. Improper storage or

handling: The compound may

have degraded due to

improper storage or multiple

freeze-thaw cycles.

1. Ensure stock solutions are

aliquoted and stored at -80°C

for long-term use. Prepare

fresh dilutions for each

experiment.

2. Suboptimal concentration:

The concentration of STL1267

may be too low for the specific

cell line or assay.

2. Perform a dose-response

experiment to determine the

optimal effective concentration

for your specific cell line and

endpoint.

3. Cell line insensitivity: The

cell line may not express

sufficient levels of REV-ERB or

the downstream signaling

components.

3. Verify the expression of

REV-ERBα and REV-ERBβ in

your cell line using RT-qPCR

or Western blot. Consider

using a positive control cell line

known to be responsive to

REV-ERB agonists.

4. Issues with DMSO: Using

old or hygroscopic DMSO can

affect the solubility and stability

of the compound.

4. Use fresh, anhydrous

DMSO to prepare stock

solutions.[2]

Unexpected cytotoxicity

observed.

1. High concentration of

STL1267: Although generally

showing low toxicity, very high

concentrations may be toxic to

some sensitive cell lines.

1. Perform a cell viability assay

(e.g., MTT, CellTiter-Blue®) to

determine the non-toxic

concentration range for your

specific cell line.[9][10]

2. High concentration of

DMSO: The final concentration

of DMSO in the culture

medium may be too high,

leading to cytotoxicity.

2. Ensure the final DMSO

concentration in your

experimental wells is below

0.5% to avoid solvent-induced

toxicity.[11] Include a vehicle

control (medium with the same
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DMSO concentration) in your

experiments.

Inconsistent results between

experiments.

1. Variation in cell culture

conditions: Differences in cell

passage number, confluency,

or serum concentration can

affect cellular responses.

1. Standardize your cell culture

protocols. Use cells within a

consistent passage number

range and ensure similar

confluency at the time of

treatment.

2. Circadian rhythm of target

genes: The expression of REV-

ERB and its target genes, like

BMAL1, is under circadian

control. The timing of treatment

can influence the outcome.

2. For circadian studies,

synchronize the cells before

treatment. For other studies,

perform treatments at a

consistent time of day to

minimize variability.

Difficulty dissolving STL1267

for in vivo formulation.

1. Low solubility in aqueous

solutions: STL1267 has poor

water solubility.

1. For in vivo administration, a

formulation containing co-

solvents such as PEG300,

Tween 80, or corn oil may be

necessary.[1] There are online

calculators available to help

formulate solutions for in vivo

use.

Data Presentation
Table 1: In Vitro Activity of STL1267
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Parameter Value Target/Assay Reference

Ki 0.16 µM REV-ERBα [1][2]

EC50 (NCoR

Recruitment)
0.13 µM

FRET assay with

REV-ERBα
[6]

EC50 (Transcriptional

Activation)
1.8 µM HEK293 cells

Effective

Concentration
5 µM

For gene expression

changes in HepG2

cells

[2]

Non-toxic

Concentration
Up to 20 µM

In HepG2 and C2C12

cells
[2]

Table 2: In Vivo Properties of STL1267 in Mice

Parameter Value Animal Model Administration Reference

Effective Dose 50 mg/kg C57Bl/6 J mice
Intraperitoneal

(i.p.)
[2][6]

Plasma Half-life

(t1/2)
~1.6 hours C57Bl/6 J mice 50 mg/kg, i.p. [2][6]

Bioavailability

Crosses the

blood-brain

barrier

C57Bl/6 J mice 50 mg/kg, i.p. [6]

Experimental Protocols
Key Experiment: Analysis of BMAL1 Gene Expression
by RT-qPCR
This protocol describes a general method for assessing the effect of STL1267 on the

expression of its target gene, BMAL1, in a cell culture model.

1. Cell Culture and Treatment:
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Plate cells (e.g., HepG2) in a suitable culture vessel and grow to a desired confluency
(typically 70-80%).
Treat the cells with STL1267 at the desired concentration (e.g., 5 µM) or with a vehicle
control (DMSO, final concentration <0.5%).
Incubate for the desired time period (e.g., 24 hours).

2. RNA Extraction:

Wash the cells with PBS.
Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA
extraction kit (e.g., RNeasy Mini Kit, Qiagen).
Extract total RNA according to the manufacturer's instructions, including a DNase treatment
step to remove any contaminating genomic DNA.

3. cDNA Synthesis:

Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g.,
NanoDrop).
Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a
reverse transcription kit with oligo(dT) or random primers.

4. Real-Time qPCR:

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for
BMAL1 and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or probe-
based master mix.
Run the qPCR reaction on a real-time PCR system using a standard thermal cycling
protocol.
Analyze the data using the ΔΔCt method to determine the relative fold change in BMAL1
expression in STL1267-treated samples compared to vehicle-treated controls.

Key Experiment: Cell Viability Assay (Crystal Violet
Staining)
This protocol provides a simple method to assess the effect of STL1267 on cell viability.

1. Cell Plating:
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Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

Treat the cells with a range of concentrations of STL1267 and a vehicle control.
Incubate for the desired duration (e.g., 24 hours).

3. Staining:

Remove the culture medium and gently wash the cells with PBS.
Fix the cells with 4% paraformaldehyde for 15 minutes.
Wash the cells with PBS and stain with 0.5% crystal violet solution for 20 minutes.

4. Solubilization and Measurement:

Wash away the excess stain with water and allow the plate to dry.
Solubilize the stain by adding a solubilization buffer (e.g., methanol or a solution containing
sodium dodecyl sulfate).
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The
absorbance is proportional to the number of viable, adherent cells.

Mandatory Visualizations
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Caption: REV-ERB Signaling Pathway Activated by STL1267.
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Caption: General Experimental Workflow for Using STL1267.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b10854985?utm_src=pdf-body-img
https://www.benchchem.com/product/b10854985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unexpected
Result?

Is the STL1267
concentration optimal?

Is there
unexpected cytotoxicity?

No
Action: Perform a

dose-response curve.

Yes

Did the positive/
vehicle controls work?

No
Action: Check final DMSO

concentration. Run a
viability assay.

Yes

Action: Check reagent
stability and preparation.

Verify cell line.

No

Consult Further/
Re-evaluate Hypothesis

Yes

Click to download full resolution via product page

Caption: Troubleshooting Logic for Unexpected Experimental Results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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